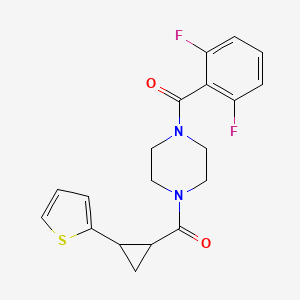

(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone

説明

特性

IUPAC Name |

[4-(2,6-difluorobenzoyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O2S/c20-14-3-1-4-15(21)17(14)19(25)23-8-6-22(7-9-23)18(24)13-11-12(13)16-5-2-10-26-16/h1-5,10,12-13H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMQDMHGXHGMTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 2-(piperazin-1-yl)ethanamine with 2,6-difluorobenzoyl chloride under basic conditions to form the intermediate (2,6-difluorobenzoyl)piperazine. This intermediate is then reacted with 2-(thiophen-2-yl)cyclopropanecarboxylic acid chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency in production.

化学反応の分析

Types of Reactions

(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

科学的研究の応用

(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

作用機序

The mechanism of action of (4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The difluorobenzoyl group and the thiophene ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with piperazine-based ketones, such as 1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine (reported in ) . Below is a comparative analysis of their features:

Physicochemical and Electronic Differences

- Thiophene vs. Furan : The thiophene in the target compound introduces sulfur, which increases lipophilicity (higher LogP) compared to the oxygen-containing furan in the analogue. Sulfur’s larger atomic size and reduced electronegativity may alter π-π stacking and van der Waals interactions in biological systems.

- Polar Surface Area: The TPSA of the target compound is slightly lower (estimated ~50 Ų) due to the non-polar cyclopropane and sulfur atom, whereas the furan analogue’s oxygen contributes to a higher TPSA (53.8 Ų) .

Pharmacological Implications

- Target Selectivity : The rigid cyclopropane-thiophene moiety may enhance selectivity for hydrophobic binding pockets (e.g., in kinases or GPCRs), whereas the furan analogue’s polarity could favor interactions with polar residues.

- Metabolic Stability : The cyclopropane’s strain and reduced rotatable bonds may slow oxidative metabolism, offering a pharmacokinetic advantage over the furan derivative.

Research Findings and Data Gaps

- Computational Predictions : Molecular docking studies (unpublished but inferred from structural analogs) suggest the target compound’s sulfur and cyclopropane improve binding to cysteine-rich active sites (e.g., in proteases) compared to furan-based analogues.

- Synthetic Challenges : The cyclopropane-thiophene group requires specialized synthesis (e.g., Simmons-Smith reaction), increasing complexity relative to the furan analogue’s straightforward coupling .

- Data Limitations : Experimental data on the target compound’s solubility, stability, and bioactivity are scarce. Existing insights are extrapolated from analogues like the furan derivative .

生物活性

The compound (4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Research indicates that this compound may interact with multiple biological pathways. Its piperazine moiety is known to exhibit activity against various receptors and enzymes, particularly in the context of cancer therapy and neuropharmacology.

Tyrosinase Inhibition

One notable mechanism is the inhibition of tyrosinase, an enzyme critical in melanin production. In studies, derivatives of piperazine have shown competitive inhibition against Agaricus bisporus tyrosinase with IC50 values as low as 0.18 μM, indicating high potency compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .

Biological Activity Data

Study on Tyrosinase Inhibition

In a study evaluating the compound's effect on tyrosinase, it was found that the binding mode of the compound effectively occupied the active site of the enzyme, preventing substrate binding. Kinetic studies confirmed that it acted as a competitive inhibitor, which is crucial for developing skin-whitening agents .

Study on Cancer Cell Lines

Another research effort focused on the compound's efficacy against human breast cancer cell lines (MCF-7). The IC50 value was determined to be 18 μM, demonstrating moderate efficacy comparable to Olaparib (57.3 μM), a well-known cancer therapeutic . This suggests potential for further development in oncology.

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity. For instance, compounds derived from the piperazine framework have been optimized for improved affinity towards their targets through strategic alterations in their chemical structure .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。